molecular formula C17H19N3O2 B2513582 3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034250-77-4

3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2513582
CAS No.: 2034250-77-4
M. Wt: 297.358
InChI Key: CTHNZXJBWRANOG-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a chemical compound designed for research and development applications, particularly in medicinal chemistry. Its molecular structure incorporates a pyrazine ring linked via an ether bridge to a pyrrolidine moiety, which is further connected to a propiophenone chain. This specific architecture is characteristic of scaffolds investigated for their potential to interact with central nervous system targets . Compounds with similar structural motifs, featuring both pyrazine and pyrrolidine rings, have been identified in patents as inhibitors of enzymes like phosphodiesterase 10 (PDE10), suggesting a potential research pathway for neurological and psychiatric disorders such as schizophrenia, obsessive-compulsive disorder, and Parkinson's disease . The presence of the 3-phenylpropan-1-one group is a feature in various pharmacologically active molecules, indicating its relevance in the study of ligand-receptor interactions . The synthetic route for this class of compounds typically involves multi-step organic synthesis, including the formation of the pyrazine ring, substitution reactions, and final coupling of the key intermediates under controlled conditions to achieve the target molecule . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-phenyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)20-11-8-15(13-20)22-16-12-18-9-10-19-16/h1-5,9-10,12,15H,6-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHNZXJBWRANOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-(Pyrazin-2-yloxy) C₁₈H₁₉N₃O₂* ~313.37* Enhanced H-bonding, potential kinase inhibition Inferred
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one None C₁₃H₁₇NO 201.28 Base structure; used in amination studies
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one α,β-unsaturated ketone C₁₃H₁₅NO 201.26 Higher reactivity due to conjugation
3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one 3-(Pyridin-2-yloxy) + CF₃ C₁₉H₁₉F₃N₂O₂S 396.40 Improved lipophilicity; antimicrobial activity
1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one 3-(tert-Butylsulfonyl) C₁₇H₂₃ClFNO₃S 375.90 Bulky substituent; metabolic stability

Note: Molecular formula and weight for the target compound are inferred based on structural similarity to .

Spectroscopic and Physicochemical Properties

  • NMR and MS Data: Analogs such as 2-(phenethylamino)-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one () show characteristic ¹H NMR peaks for pyrrolidine (δ 1.8–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). The pyrazin-2-yloxy group would introduce distinct deshielded protons (δ 8.5–9.0 ppm).
  • Lipophilicity : Substituents like CF₃ () or tert-butylsulfonyl () increase logP values, whereas pyrazine’s nitrogen atoms may enhance solubility.

Research Findings and Challenges

  • Contradictions : While CF₃ and sulfonyl groups improve metabolic stability (), they may reduce bioavailability due to increased molecular weight. The target compound’s pyrazine group balances polarity and binding affinity.
  • Unresolved Questions : Direct biological data for the target compound is absent in the evidence. Future studies should compare its efficacy with analogs like those in and .

Biological Activity

3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a phenyl group, a pyrrolidine ring, and a pyrazin-2-yloxy moiety. The synthesis typically involves multi-step organic reactions, which may include oxidation, reduction, and substitution reactions. Common reagents used in these processes include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or modulate receptor activity related to pain and inflammation .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. Studies have indicated that compounds with similar structures can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also possess similar properties .

3. Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects. Pyrazole derivatives have shown activity against various bacterial strains by disrupting cell membrane integrity and inhibiting growth . This property is particularly relevant in the context of increasing antibiotic resistance.

Research Findings and Case Studies

A comprehensive review of pyrazole derivatives highlights their diverse pharmacological activities:

Activity TypeExample CompoundsFindings
AntitumorPyrazole derivativesInhibition of BRAF(V600E), EGFR pathways
Anti-inflammatory5-substituted pyrazolesSignificant reduction in TNF-alpha and IL-6 levels
AntimicrobialVarious pyrazole derivativesEffective against multiple bacterial strains

In one study, a series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Some compounds exhibited up to 85% inhibition of TNF-alpha production at specific concentrations .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. For example:

  • Step 1: Introduce the pyrazin-2-yloxy group via nucleophilic substitution using pyrazine derivatives under inert atmospheres.
  • Step 2: Couple the substituted pyrrolidine with a propan-1-one backbone via amide bond formation or alkylation.
    • Optimization : Control reaction temperature (e.g., 60–80°C for substitution reactions) and use catalysts like DIPEA or Hünig’s base. Monitor purity via HPLC or GC-MS to minimize by-products .

Q. How can structural confirmation of this compound be achieved using crystallographic or spectroscopic techniques?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles, particularly for the chiral pyrrolidine center .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyrazine oxygen linkage at C3 of pyrrolidine) and FT-IR for carbonyl (C=O) validation .

Q. What are the primary biological screening assays for initial evaluation of this compound?

  • In vitro assays :

  • Enzyme inhibition: Test against phosphodiesterases (PDEs) using fluorescence-based substrate cleavage assays.
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
    • Target prediction : Perform molecular docking with AutoDock Vina to prioritize targets (e.g., PDE4 or kinase domains) .

Advanced Research Questions

Q. How can synthetic routes be modified to improve yield and enantiomeric purity of the pyrrolidine core?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation.
  • Catalysis : Apply asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantioselectivity (>90% ee).
  • Purification : Optimize column chromatography (e.g., chiral stationary phases) or crystallization in polar solvents .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Experimental validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing pyrazine with pyridine) to isolate key functional groups driving activity .
  • Meta-analysis : Cross-reference data with PubChem or ChEMBL to identify outliers due to assay variability .

Q. How does the pyrazin-2-yloxy group influence molecular interactions in target binding pockets?

  • Mechanistic insight : Use molecular dynamics simulations (GROMACS) to analyze hydrogen bonding between the pyrazine oxygen and residues like Asp/Glu in PDEs.
  • Comparative studies : Contrast binding free energies (ΔG\Delta G) of the parent compound vs. des-pyrazine analogs via MM-PBSA calculations .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

  • Stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Detection : Use LC-MS/MS to identify hydrolyzed products (e.g., cleavage of the pyrrolidine-propanone bond).
  • Kinetics : Calculate degradation half-life (t1/2t_{1/2}) using first-order rate equations .

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